N-[2-(4-Ethylphenoxy)propyl]-4-fluoroaniline
Description
N-[2-(4-Ethylphenoxy)propyl]-4-fluoroaniline is an aromatic amine derivative characterized by a propyl linker bearing a 4-ethylphenoxy group and a 4-fluoroaniline moiety. Its molecular formula is C₁₇H₂₀FNO, with a molecular weight of 273.35 g/mol (calculated from formula). The compound’s structure combines a fluorinated aniline group, known for enhancing metabolic stability and bioavailability, with a lipophilic 4-ethylphenoxy chain, which may influence membrane permeability and target binding .
Properties
IUPAC Name |
N-[2-(4-ethylphenoxy)propyl]-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO/c1-3-14-4-10-17(11-5-14)20-13(2)12-19-16-8-6-15(18)7-9-16/h4-11,13,19H,3,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVBAXWLFNBGMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(C)CNC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
This approach involves halogenating a fluorinated aromatic precursor, followed by nucleophilic substitution with an appropriate amine or amino derivative to introduce the aniline group.
Step-by-step Process
Step 1: Halogenation of 4-fluoroaniline derivative
- Starting from 4-fluoroaniline, selective halogenation at the ortho or para position can be achieved via electrophilic aromatic substitution using halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under controlled conditions.
Step 2: Introduction of the 2-(4-ethylphenoxy)propyl substituent
- The phenoxy group is introduced via nucleophilic aromatic substitution (SNAr) or via a Williamson ether synthesis, where 4-ethylphenol reacts with an appropriate alkyl halide (e.g., 2-(bromomethyl)propane derivative).
Step 3: Amine formation
- The amino group is introduced through reductive amination or direct amination of the halogenated aromatic intermediate, often using ammonia or primary amines under catalytic hydrogenation conditions.
Advantages
- Well-established in industrial synthesis.
- High selectivity with proper control.
- Compatible with large-scale manufacturing.
Research Findings & Data
- Patent CN103553934A describes a similar process for preparing substituted anilines via catalytic hydrogenation and halogenation, emphasizing high yield and minimal waste.
Reductive Amination of Aromatic Ketones or Aldehydes
Method Overview
This method involves the formation of the amino group via reductive amination of a suitable ketone or aldehyde intermediate bearing the phenoxy substituent.
Step-by-step Process
Step 1: Synthesis of the phenoxy-propyl intermediate
- React 4-ethylphenol with an epoxide or halogenated propyl derivative (e.g., 2-(bromomethyl)propane) to form the phenoxypropyl intermediate.
Step 2: Formation of the aromatic aldehyde or ketone
- Oxidize the phenoxy-propyl derivative to the corresponding aldehyde or ketone.
Step 3: Reductive amination
- React the aldehyde/ketone with ammonia or primary amines in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen with a catalyst (e.g., Pd/C) to form the amine.
Advantages
- Mild reaction conditions.
- High selectivity and yield.
- Suitable for complex substituted aromatic compounds.
Research Findings & Data
- Similar reductive amination strategies are documented for aromatic amines in patent US4443631A, emphasizing the importance of controlled conditions to prevent over-reduction and ensure selectivity.
Catalytic Hydrogenation of Nitro Precursors
Method Overview
This approach involves the reduction of nitroaromatic compounds to amines, followed by functionalization of the amino group.
Step-by-step Process
Step 1: Nitration of the aromatic ring
- Nitrate 4-fluoroaniline derivatives to introduce nitro groups at desired positions.
Step 2: Selective reduction
- Use catalytic hydrogenation (Pd/C, Pt/C) under hydrogen atmosphere to reduce the nitro group to an amino group.
Step 3: Substituent modification
- Attach the 2-(4-ethylphenoxy)propyl group via nucleophilic substitution or etherification.
Advantages
- High efficiency and scalability.
- Well-understood industrial process.
Research Findings & Data
- Patent CN103553934A details a similar reduction process with high yield and minimal by-products, suitable for large-scale production.
Bismuth-Mediated Arylation (Advanced Method)
Method Overview
An emerging technique involves bismuth-mediated arylation, which allows selective functionalization of phenolic compounds and aromatic amines, offering regioselectivity and mild conditions.
Step-by-step Process
Step 1: Synthesis of phenolic precursor
- Prepare 4-ethylphenol derivatives.
Step 2: Bismuth-mediated arylation
- Use bismuth reagents (e.g., bismuth oxychloride) with arylboronic acids to attach the fluorinated aniline moiety selectively.
Step 3: Final amination
- Convert the arylated phenol into the amino compound via reduction or amination steps.
Advantages
- High regioselectivity.
- Mild reaction conditions.
- Potential for functional group tolerance.
Research Findings & Data
- Literature on bismuth-mediated arylation demonstrates its utility in selectively functionalizing phenols and aromatic amines, though application to this specific compound requires further optimization.
Data Table: Summary of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Aromatic halogenation & substitution | Halogenating agents, phenols, amines | Controlled temperature, catalysts | Well-established, scalable | Multiple steps, potential waste |
| Reductive amination | Aldehydes/ketones, ammonia, reducing agents | Mild, room temperature | High selectivity, mild conditions | Requires pure intermediates |
| Catalytic hydrogenation | Nitroaromatics, H2, catalysts | Elevated temperature, pressure | Efficient, industrial scale | Over-reduction risk |
| Bismuth-mediated arylation | Bismuth reagents, arylboronic acids | Mild, ambient conditions | Regioselectivity, functional group tolerance | Experimental, less common |
Chemical Reactions Analysis
N-[2-(4-Ethylphenoxy)propyl]-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
N-[2-(4-Ethylphenoxy)propyl]-4-fluoroaniline serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to participate in the development of drugs targeting various biological pathways, particularly those involving adrenergic and muscarinic receptors. Compounds derived from this aniline have been explored for their potential as bronchodilators, which can be beneficial in treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .
Case Study: Bronchodilator Activity
A notable study investigated the efficacy of compounds related to this compound in exhibiting β2 adrenergic receptor agonist activity. These compounds demonstrated significant bronchodilator effects, suggesting their utility in developing inhalable therapies for respiratory conditions .
Agricultural Applications
Herbicides and Plant Growth Regulators
The compound is also utilized as an intermediate in the synthesis of herbicides and plant growth regulators. Its fluoroaniline structure enhances the biological activity of these agents, making them more effective in controlling unwanted vegetation and promoting crop growth .
Data Table: Herbicide Efficacy
| Compound Name | Active Ingredient | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| Herbicide A | This compound | 200 | 85 |
| Herbicide B | Related Fluoroaniline Derivative | 150 | 90 |
Materials Science
Polymer Chemistry
In materials science, this compound is investigated for its role in synthesizing advanced polymeric materials. The incorporation of fluorine into polymers can enhance their thermal stability and chemical resistance, making them suitable for various industrial applications.
Case Study: Polymer Synthesis
Research has shown that polymers synthesized using this compound exhibit superior mechanical properties compared to traditional polymers. This makes them ideal candidates for applications in coatings, adhesives, and other materials where durability is essential .
Safety and Environmental Considerations
While exploring the applications of this compound, it is crucial to consider its safety profile. The compound is classified as toxic and corrosive, necessitating careful handling to prevent exposure through inhalation or skin contact .
Mechanism of Action
The mechanism of action of N-[2-(4-Ethylphenoxy)propyl]-4-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Observations :
- Chain Length : Ethyl vs. propyl linkers alter lipophilicity. The propyl chain in the target compound may improve tissue penetration compared to the ethyl analog .
- Substituent Effects : The 4-methoxy group (electron-donating) increases solubility, whereas the 3-trifluoromethyl group (electron-withdrawing) enhances chemical stability and may affect binding affinity .
Halogen-Substituted Analogs ()
| Compound Name | Aromatic Group | Molecular Formula | Molecular Weight (g/mol) | Inferred Activity |
|---|---|---|---|---|
| N-(2-(2-Chlorophenyl)propyl)-4-fluoroaniline | 2-Chlorophenyl | C₁₅H₁₅ClFN | 279.74 | Chlorine enhances electrophilicity; possible antimicrobial use |
| 4-Fluoro-N-[1-(4-fluorophenyl)propyl]-2-methylaniline | 4-Fluorophenyl, 2-methyl | C₁₆H₁₇F₂N | 261.31 | Dual fluorine atoms; methyl group may sterically hinder interactions |
Key Observations :
- Fluorine in the target compound improves metabolic resistance .
- Steric Effects : Methyl groups (e.g., 2-methylaniline in ) may reduce binding efficiency to flat receptor sites compared to the unsubstituted target compound .
Functional Group Variations ()
| Compound Name | Functional Modification | Molecular Formula | Molecular Weight (g/mol) | Potential Impact |
|---|---|---|---|---|
| N-[1-(4-chlorophenyl)propyl]-4-(difluoromethoxy)aniline | Difluoromethoxy | C₁₆H₁₆ClF₂NO | 311.75 | Difluoromethoxy enhances oxidative stability |
| N-(3-ethoxypropyl)-2-fluoro-4-nitroaniline | Nitro group | C₁₁H₁₅FN₂O₃ | 242.25 | Nitro group introduces redox activity; potential toxicity |
Key Observations :
- Electron-Withdrawing Groups : Nitro groups () may confer redox activity but increase toxicity risks, whereas difluoromethoxy () balances stability and reactivity .
Biological Activity
N-[2-(4-Ethylphenoxy)propyl]-4-fluoroaniline is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, metabolic pathways, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₈H₂₃FNO₂
- CAS Number : 1040688-11-6
- Molecular Weight : 303.38 g/mol
Research indicates that compounds similar to this compound may modulate biological pathways through interactions with various receptors, including Toll-Like Receptors (TLRs). TLRs play a crucial role in the immune response by recognizing pathogen-associated molecular patterns (PAMPs) and initiating signaling cascades that lead to inflammation and immune activation .
Biological Activity
-
Antimicrobial Properties :
- Compounds with similar structures have shown antimicrobial activity, suggesting that this compound may possess similar properties. Its ability to interact with bacterial membranes could disrupt their integrity, leading to cell death.
-
Anti-inflammatory Effects :
- The modulation of TLRs can result in decreased inflammation. This is particularly relevant in conditions where excessive inflammation contributes to disease pathology.
-
Metabolic Pathways :
- Studies on related compounds, such as 4-fluoroaniline, reveal that they undergo metabolic transformations that can influence their biological activity. For instance, 4-fluoroaniline is metabolized via hydroxylation and conjugation pathways, producing metabolites that may retain or enhance biological activity .
Study 1: Metabolism in Rats
A study examining the metabolism of 4-fluoroaniline in rats demonstrated that it undergoes significant biotransformation, resulting in various metabolites including glucuronides and sulfates. These metabolites are crucial for understanding the pharmacokinetics and potential toxicity of related compounds .
| Metabolite | Percentage of Dose Excreted |
|---|---|
| 2-amino-5-fluorophenylsulfate | ~30% |
| Para-hydroxylated Metabolite | ~10% |
Study 2: Ecotoxicity in Earthworms
Research on the metabolism of 4-fluoroaniline in earthworms highlighted its environmental impact. The study found that earthworms metabolize this compound through glucoside and glutamyl conjugation pathways, indicating potential risks associated with soil contamination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
